3-Fluoro-5-methoxyisonicotinic acid
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Overview
Description
3-Fluoro-5-methoxy-4-pyridinecarboxylic acid is an organic compound belonging to the class of pyridinecarboxylic acids. These compounds are characterized by a pyridine ring substituted with a carboxylic acid group. The presence of fluorine and methoxy groups on the pyridine ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Fluoro-5-methoxy-4-pyridinecarboxylic acid involves the carboxylation of 3-fluoropyridine. This process typically includes the use of anhydrous iron chloride and potassium carbonate as catalysts under an oxygen atmosphere . The reaction proceeds through the formation of an intermediate, which is then converted to the desired product.
Industrial Production Methods: Industrial production of 3-Fluoro-5-methoxy-4-pyridinecarboxylic acid often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-methoxy-4-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
3-Fluoro-5-methoxy-4-pyridinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: It serves as an intermediate in the production of various fine chemicals and materials.
Mechanism of Action
The mechanism by which 3-Fluoro-5-methoxy-4-pyridinecarboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The fluorine and methoxy groups enhance its binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use.
Comparison with Similar Compounds
3-Fluoropyridine-4-carboxylic acid: Similar in structure but lacks the methoxy group.
5-Fluoro-4-methoxy-2-pyrimidinecarboxylic acid: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness: The presence of both fluorine and methoxy groups in 3-Fluoro-5-methoxy-4-pyridinecarboxylic acid makes it unique compared to its analogs. These substituents enhance its chemical reactivity and binding properties, making it a valuable compound in various applications.
Properties
Molecular Formula |
C7H6FNO3 |
---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
3-fluoro-5-methoxypyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H6FNO3/c1-12-5-3-9-2-4(8)6(5)7(10)11/h2-3H,1H3,(H,10,11) |
InChI Key |
CEFKTDZOALNBCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1C(=O)O)F |
Origin of Product |
United States |
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